molecular formula C13H12ClNO2S B259105 N-(4-chlorophenyl)-1-phenylmethanesulfonamide

N-(4-chlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B259105
M. Wt: 281.76 g/mol
InChI Key: OWAQSDSPPBZGFX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenylmethanesulfonamide is an organic compound with the molecular formula C13H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chloroaniline+Benzenesulfonyl chlorideThis compound+HCl\text{4-Chloroaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloroaniline+Benzenesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

N-(4-chlorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
  • N-Phenylmethanesulfonamide
  • N-(4-Chlorophenyl)benzenesulfonamide

Uniqueness

N-(4-chlorophenyl)-1-phenylmethanesulfonamide is unique due to the presence of both a 4-chlorophenyl group and a phenylmethanesulfonamide group. This combination imparts specific chemical and biological properties that distinguish it from other sulfonamide derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

OWAQSDSPPBZGFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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